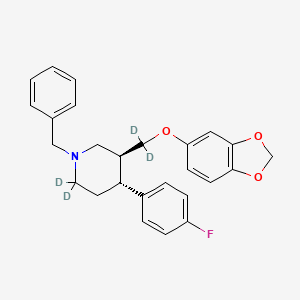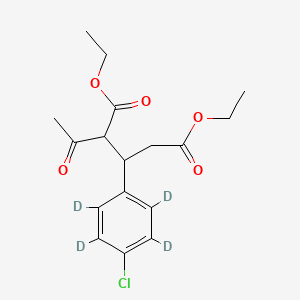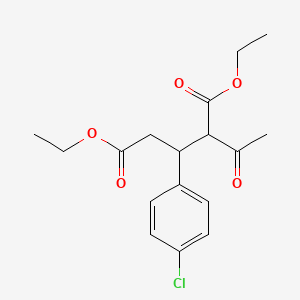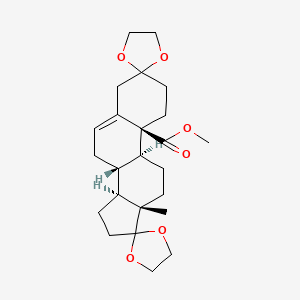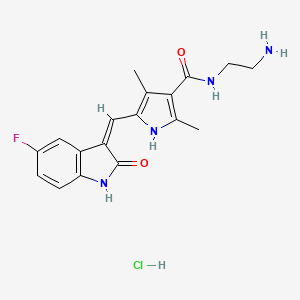
N,N-ジデセチル スニチニブ塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Didesethyl Sunitinib Hydrochloride is a biochemical used for proteomics research . It is a major active metabolite of an anticancer drug sunitinib . It has a similar kinase inhibitory effect as sunitinib . In patients, plasma sunitinib and N-desethyl sunitinib account for 42% and 24%, respectively .
Synthesis Analysis
N,N-Didesethyl Sunitinib Hydrochloride is a metabolite of sunitinib . Sunitinib is a potent, ATP-competitive VEGFR, PDGFRβ, and KIT inhibitor .Molecular Structure Analysis
The molecular formula of N,N-Didesethyl Sunitinib Hydrochloride is C18H19FN4O2•HCl . Its molecular weight is 378.83 .Chemical Reactions Analysis
Sunitinib inhibits cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs .Physical and Chemical Properties Analysis
N,N-Didesethyl Sunitinib Hydrochloride is a dark yellow to orange solid . It is stable and slightly soluble in DMSO and methanol when heated . It should be stored in powder form at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .科学的研究の応用
腫瘍学研究
N,N-ジデセチル スニチニブ塩酸塩は、抗がん剤スニチニブの主要な活性代謝物です . これは、腫瘍学研究において、スニチニブが受容体型チロシンキナーゼに及ぼす影響を調べるために使用されます . この化合物は、複数のキナーゼに対して強力な阻害活性を持ち、様々な癌の治療に潜在的な治療用途があります .
複数の受容体型チロシンキナーゼの阻害剤
この化合物は、複数の受容体型チロシンキナーゼの有効な阻害剤であることが知られています . これは、スニチニブが受容体型チロシンキナーゼに及ぼす影響を研究し、これらの化合物が様々な癌の治療に潜在的な治療用途を持つ可能性を調査するために使用されます .
薬理学的調査
N,N-ジデセチル スニチニブ塩酸塩は、研究目的で薬理学的ツールとして使用されます . これは、スニチニブが受容体型チロシンキナーゼに及ぼす影響を研究し、これらの化合物が様々な癌の治療に潜在的な治療用途を持つ可能性を調査するために使用されます .
VEGFR、PDGFR、およびc-KITの阻害
この化合物は、VEGFR、PDGFR、およびc-KITを含む複数の受容体型チロシンキナーゼの強力な阻害剤です . また、FLT3およびRETキナーゼ活性を阻害することも知られており、これらのキナーゼによって駆動される癌の治療に有望な候補となっています
作用機序
Target of Action
N,N-Didesethyl Sunitinib Hydrochloride is a multi-target tyrosine kinase inhibitor . It primarily targets receptor tyrosine kinases (RTKs) such as all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play a crucial role in cellular signaling, growth, and differentiation.
Mode of Action
N,N-Didesethyl Sunitinib Hydrochloride inhibits cellular signaling by targeting multiple RTKs . By binding to these targets, it prevents the activation of the kinases, thereby inhibiting the phosphorylation and activation of downstream signaling pathways involved in cell growth and angiogenesis .
Biochemical Pathways
The inhibition of these RTKs by N,N-Didesethyl Sunitinib Hydrochloride affects several biochemical pathways. The primary pathways affected are those involved in cell growth, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively halt tumor growth and spread.
Pharmacokinetics
N,N-Didesethyl Sunitinib Hydrochloride is a major active metabolite of the anticancer drug Sunitinib . It has a similar kinase inhibitory effect as Sunitinib . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively . Thus, N,N-Didesethyl Sunitinib accounts for one third of the therapeutic effect of oral Sunitinib .
Result of Action
The molecular and cellular effects of N,N-Didesethyl Sunitinib Hydrochloride’s action primarily involve the inhibition of cell growth and angiogenesis . By inhibiting the RTKs, the compound prevents the activation of signaling pathways that promote cell growth and the formation of new blood vessels (angiogenesis). This leads to a decrease in tumor growth and metastasis .
Safety and Hazards
It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . Prolonged or repeated exposure should be avoided . In case of accidental contact, rinse thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out the mouth with water if the person is conscious .
生化学分析
Biochemical Properties
N,N-Didesethyl Sunitinib Hydrochloride plays a significant role in biochemical reactions. It is a multi-target tyrosine kinase inhibitor . It interacts with various enzymes, proteins, and other biomolecules, exhibiting a similar kinase inhibitory effect as Sunitinib .
Cellular Effects
N,N-Didesethyl Sunitinib Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively .
Molecular Mechanism
The mechanism of action of N,N-Didesethyl Sunitinib Hydrochloride is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N,N-Didesethyl Sunitinib Hydrochloride is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBSVCHUWKNAB-MGAWDJABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/no-structure.png)
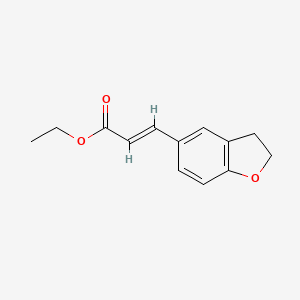
![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)
